molecular formula C12H11F2NS B11738521 [(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11738521
M. Wt: 239.29 g/mol
InChI Key: HPVVYAGAMVJHLN-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound with the molecular formula C14H12F2NS. This compound is characterized by the presence of fluorine atoms on both the phenyl and thiophene rings, which can influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of fluorine atoms on both the phenyl and thiophene rings. This dual fluorination can significantly influence its chemical reactivity, stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H11F2NS

Molecular Weight

239.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C12H11F2NS/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11/h1-6,15H,7-8H2

InChI Key

HPVVYAGAMVJHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)F

Origin of Product

United States

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